Dipsacoside B

Descripción general

Descripción

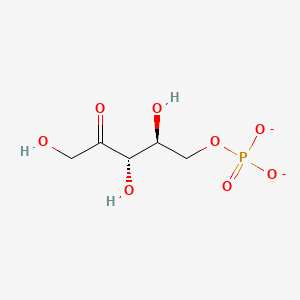

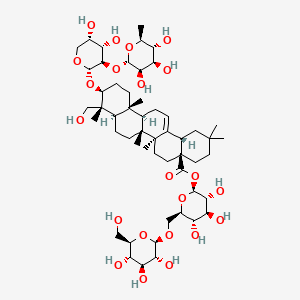

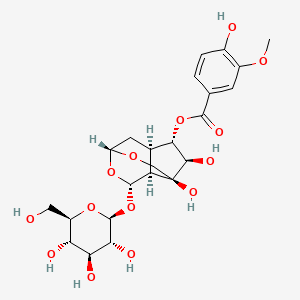

El dipsacósido B es un glucósido triterpénico aislado principalmente de la planta Dipsacus azureus Schrenk . Es una saponina bioactiva mayor conocida por sus diversas actividades biológicas. El compuesto consiste en una estructura heteragenina tetrasódica, con la porción O-glucosídica que comprende O-α-L-ramnopiranósil-(1 → 2)-α-L-arabopiranosa y la porción O-acilo que consiste en gentiobiosa .

Mecanismo De Acción

El dipsacósido B ejerce sus efectos a través de varios objetivos y vías moleculares:

Inhibición de Neu1: El dipsacósido B alivia la hepatotoxicidad causada por el acetaminofén al inhibir Neu1 e involucrar la vía Akt/mTOR.

Upregulación de PTEN: El compuesto inhibe la migración y proliferación de las células musculares lisas vasculares al aumentar la expresión de PTEN.

Función mitocondrial: Protege contra la lesión cerebral en el accidente cerebrovascular isquémico al inhibir la ubiquitina ligasa E3 mitocondrial 1, mejorando así la función mitocondrial.

Análisis Bioquímico

Biochemical Properties

Dipsacoside B plays a crucial role in biochemical reactions, particularly in hepatoprotection and neuroprotection. It interacts with several enzymes and proteins, including mitochondrial E3 ubiquitin ligase 1 (Mul1), dynamin-related protein 1 (Drp1), and mitofusin 2 (Mfn2). These interactions help modulate mitochondrial dynamics, reduce oxidative stress, and enhance cellular survival . Additionally, this compound has been shown to inhibit acetaminophen-induced apoptosis in HepG2 cells by promoting autophagy and reducing reactive oxygen species production .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it enhances autophagy and inhibits apoptosis, thereby protecting against acetaminophen-induced liver injury . In neuronal cells, this compound improves mitochondrial function and reduces cell death in ischemic stroke models . It also influences cell signaling pathways, such as the Akt/mTOR pathway, which plays a role in autophagy and apoptosis regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits mitochondrial E3 ubiquitin ligase 1 (Mul1), leading to improved mitochondrial function and reduced oxidative stress . This compound also upregulates the expression of phosphatase and tension homolog (PTEN), which inhibits the migration and proliferation of vascular smooth muscle cells . Furthermore, it promotes autophagy by activating the Akt/mTOR pathway and inhibiting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to be stable and effective in promoting autophagy and inhibiting apoptosis in both in vitro and in vivo models . Long-term studies have demonstrated its ability to maintain mitochondrial function and reduce oxidative stress, contributing to its protective effects against cellular injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of acetaminophen-induced liver injury, a dosage of 50 mg/kg was found to be effective in reducing liver damage and promoting autophagy . Higher doses may lead to adverse effects, such as increased oxidative stress and cellular toxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to autophagy and mitochondrial function. It interacts with enzymes such as mitochondrial E3 ubiquitin ligase 1 (Mul1) and proteins like dynamin-related protein 1 (Drp1) and mitofusin 2 (Mfn2), which play crucial roles in maintaining mitochondrial dynamics and reducing oxidative stress . These interactions help regulate metabolic flux and maintain cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution is essential for its therapeutic effects, as it ensures that this compound reaches the sites where it can exert its protective actions.

Subcellular Localization

This compound is localized in several subcellular compartments, including mitochondria and lysosomes. Its activity and function are influenced by its localization, as it interacts with mitochondrial proteins to enhance mitochondrial function and reduce oxidative stress . Additionally, this compound promotes autophagy by targeting lysosomes and facilitating the removal of damaged cellular components .

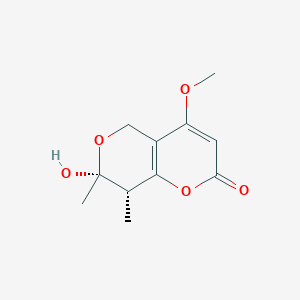

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dipsacósido B implica la extracción de fuentes naturales como los botones florales de Lonicera confusa DC . El proceso generalmente incluye:

Extracción: El material vegetal se somete a extracción con solvente utilizando solventes como metanol o etanol.

Purificación: El extracto se purifica luego utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar el dipsacósido B.

Métodos de producción industrial: La producción industrial de dipsacósido B sigue métodos de extracción y purificación similares, pero a una escala mayor. El uso de técnicas cromatográficas avanzadas garantiza la alta pureza y el rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El dipsacósido B se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Reactivos nucleofílicos como el metóxido de sodio.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El dipsacósido B tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

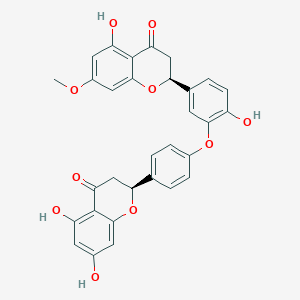

El dipsacósido B se compara con otros glucósidos triterpénicos como:

- Macrantoídina B

- Macrantoídina A

- Macrantosido B

Singularidad: El dipsacósido B es único debido a sus porciones glucosídicas y acílicas específicas, que contribuyen a sus distintas actividades biológicas. Si bien otros compuestos similares como la macrantoídina B y la macrantoídina A también exhiben bioactividad, la estructura específica del dipsacósido B permite interacciones únicas con los objetivos moleculares .

Compuestos similares:

- Macrantoídina B

- Macrantoídina A

- Macrantosido B

Estos compuestos comparten similitudes estructurales, pero difieren en sus enlaces glucosídicos específicos y actividades biológicas .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-85-9 | |

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1259617.png)

![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)

![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)